4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol
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Overview
Description
4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol is a synthetic organic compound that features a phenol group linked to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Attachment of Hydroxymethyl Groups: The hydroxymethyl groups are introduced through a hydroxymethylation reaction, often using formaldehyde as the reagent.
Coupling with Phenol: The final step involves coupling the triazole derivative with phenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of green solvents and catalysts is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the triazole ring can coordinate with metal ions, affecting enzymatic activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: A well-known industrial chemical used in plastics, but with concerns over its safety.
Isosorbide: A biomass-derived compound investigated as a safer alternative to bisphenol A.
Bis(hydroxymethyl)furans:
Uniqueness
4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol is unique due to its combination of a phenol group and a triazole ring, which imparts distinct chemical reactivity and potential biological activity. Its synthesis from biomass-derived precursors also makes it an attractive candidate for sustainable chemistry applications.
Properties
CAS No. |
614736-11-7 |
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Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-[[4,5-bis(hydroxymethyl)triazol-1-yl]methyl]phenol |
InChI |
InChI=1S/C11H13N3O3/c15-6-10-11(7-16)14(13-12-10)5-8-1-3-9(17)4-2-8/h1-4,15-17H,5-7H2 |
InChI Key |
KSJSHUVWLDFTDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)CO)CO)O |
Origin of Product |
United States |
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